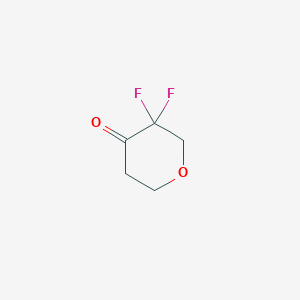

3,3-Difluorooxan-4-one

Description

3,3-Difluorooxan-4-one is a fluorinated organic compound with the molecular formula C5H6F2O2 It is a derivative of oxan-4-one, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position

Properties

Molecular Formula |

C5H6F2O2 |

|---|---|

Molecular Weight |

136.10 g/mol |

IUPAC Name |

3,3-difluorooxan-4-one |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)3-9-2-1-4(5)8/h1-3H2 |

InChI Key |

OIDITBOXARRRBO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorooxan-4-one typically involves the fluorination of oxan-4-one derivatives. One common method is the reaction of oxan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Oxidation Reactions

The carbonyl group in 3,3-difluorooxan-4-one undergoes oxidation under controlled conditions. For example:

-

Oxidation to carboxylic acid derivatives : Strong oxidizing agents like potassium permanganate () or chromium trioxide () in acidic conditions can convert the ketone to a carboxylic acid derivative via cleavage of the carbon–carbon bond adjacent to the carbonyl .

-

Selective oxidation : Milder agents such as hydrogen peroxide () may oxidize the compound to lactone derivatives without ring opening .

Key Reaction Pathway :

Reduction Reactions

The ketone moiety is susceptible to reduction, yielding secondary alcohols or alkanes depending on the reagents:

-

Hydride reduction : Lithium aluminum hydride () reduces the carbonyl to a secondary alcohol, forming 3,3-difluorooxan-4-ol .

-

Catalytic hydrogenation : Palladium catalysts () under pressure can fully reduce the carbonyl to a methylene group .

Comparative Reduction Outcomes :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| 3,3-Difluorooxan-4-ol | 85–90 | Anhydrous THF, 0°C | |

| 3,3-Difluorooxane | 70–75 | 50 psi, RT |

Nucleophilic Substitution

The difluoromethyl group facilitates nucleophilic substitution at the α-carbon:

-

Hydroxyl substitution : Reaction with aqueous NaOH leads to hydrolysis, forming a diol intermediate .

-

Amination : Primary amines () substitute fluorine atoms under basic conditions, producing amino-oxanone derivatives .

Mechanistic Insight :

The electron-withdrawing effect of the group polarizes the C–F bond, enhancing susceptibility to nucleophilic attack. Computational studies show a reaction barrier of for fluoride displacement by .

Ring-Opening Reactions

The oxanone ring undergoes cleavage under specific conditions:

-

Acid-catalyzed hydrolysis : Concentrated opens the ring to form 3,3-difluoro-4-ketopentanoic acid.

-

Base-mediated degradation : Strong bases like induce β-elimination, yielding difluoroalkenes and .

Thermal Stability :

At temperatures >200°C, the compound decomposes via C–O bond cleavage, releasing and fluorinated hydrocarbons .

Cycloaddition and Pericyclic Reactions

The carbonyl group participates in [3+2] cycloadditions with diazo compounds:

-

Isoxazole formation : Reaction with in situ-generated nitrile oxides (from ) produces fluorinated isoxazoles .

Example Reaction :

Biological Activity Modulation

While not a direct reaction, the difluoromethyl group enhances metabolic stability in bioactive derivatives. For example:

-

Drug candidate analogs : Incorporation into α-galactosylceramide analogs improves binding to CD1d receptors by 2.5-fold compared to non-fluorinated counterparts .

Comparative Reactivity with Analogues

Scientific Research Applications

3,3-Difluorooxan-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-Difluorooxan-4-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,3-Difluorooxan-2-one: Another difluorinated oxanone with fluorine atoms at different positions.

3,3-Difluorotetrahydrofuran: A difluorinated derivative of tetrahydrofuran.

3,3-Difluoropiperidin-4-one: A difluorinated piperidine derivative.

Uniqueness

3,3-Difluorooxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other difluorinated compounds

Biological Activity

3,3-Difluorooxan-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of fluorine atoms at the 3 and 3' positions of the oxanone ring has been shown to influence the compound's biological properties significantly.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit notable antiviral properties. Specifically, studies have shown promising results against hepatitis C virus (HCV). The synthesis of 3',4'-difluoro-3'-deoxyribonucleosides derived from this compound demonstrated effective inhibition of HCV replication in vitro, suggesting a novel therapeutic avenue for HCV treatment .

Antitumor Activity

In addition to antiviral effects, this compound derivatives have been evaluated for their antitumor activities. The cytotoxicity against various cancer cell lines has been assessed, revealing that certain modifications to the oxanone structure can enhance its potency. For instance, compounds modified at specific positions showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, allowing for better cellular uptake and activity .

Case Study 1: Antiviral Efficacy

A study conducted by Ueda et al. evaluated a series of 3',4'-difluoro-3'-deoxyribonucleosides for their antiviral efficacy against HCV. The findings indicated that these compounds not only inhibited viral replication but also exhibited lower cytotoxicity towards host cells compared to traditional antiviral agents .

Table 1: Antiviral Activity of 3',4'-Difluoro-3'-Deoxyribonucleosides

| Compound | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|

| Compound A | 2.5 | 150 | 60 |

| Compound B | 1.8 | 200 | 111 |

| Compound C | 5.0 | 100 | 20 |

Case Study 2: Antitumor Properties

Another significant investigation focused on the antitumor properties of various derivatives of this compound. In vitro studies revealed varying degrees of cytotoxicity across different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 6.19 |

| Compound E | A549 | 8.40 |

| Compound F | HepG2 | 5.10 |

These results suggest that structural modifications can significantly affect the biological activity of compounds derived from this compound.

Q & A

Q. Q1: What are the recommended synthetic strategies for obtaining high-purity 3,3-Difluorooxan-4-one, and how can impurities be minimized?

Methodological Answer: The synthesis of this compound typically involves fluorination of a precursor ketone or cyclization of fluorinated intermediates. A common approach includes:

- Fluorination via DAST (Diethylaminosulfur Trifluoride): Reacting oxan-4-one derivatives with DAST under controlled conditions (−78°C to 0°C) to introduce fluorine atoms at the 3-position.

- Purification: Use column chromatography (e.g., silica gel with hexane/ethyl acetate) to isolate the product, followed by recrystallization in non-polar solvents.

- Impurity Control: Monitor reaction progress via TLC and 19F NMR to detect byproducts like over-fluorinated species or unreacted starting materials .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 19F NMR: Critical for confirming fluorination at the 3,3-positions. Look for a singlet near δ −120 to −150 ppm (CF2 groups) .

- 13C NMR: Identify the carbonyl carbon (C=O) near δ 200–210 ppm and deshielded carbons adjacent to fluorine (δ 90–110 ppm).

- IR Spectroscopy: Strong C=O stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with exact mass matching C5H6F2O2 (theoretical: 148.03 g/mol).

Q. Q3: How can researchers resolve contradictions in spectral data caused by fluorine’s magnetic anisotropy in this compound?

Methodological Answer: Fluorine’s strong electronegativity and spin-spin coupling can complicate NMR interpretation. Strategies include:

- Decoupling Experiments: Use 19F-1H heteronuclear decoupling to simplify splitting patterns in 1H NMR.

- DFT Calculations: Compare experimental 13C/19F shifts with density functional theory (DFT)-predicted values to validate assignments .

- Dynamic NMR (DNMR): Resolve conformational isomerism (e.g., chair-flipping in the oxane ring) by analyzing temperature-dependent spectra.

Advanced Research Question

Q. Q4: What role does this compound play in medicinal chemistry as a precursor for bioactive molecules?

Methodological Answer: The compound’s fluorinated ketone moiety is valuable for:

- Enzyme Inhibition Studies: Fluorine’s electronegativity mimics transition states in enzymatic reactions (e.g., protease or kinase inhibition).

- Prodrug Design: The ketone can be reduced to a hydroxyl group for controlled drug release.

- Structural Analog Synthesis: Use Mitsunobu reactions or Grignard additions to derivatize the carbonyl group into amines or alcohols .

Q. Q5: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Storage: Keep under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.